2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-
Description
2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- is a spirocyclic compound featuring a unique bicyclic structure with nitrogen atoms at positions 2 and 5, a methyl group at position 5, and a 3-pyridinyl substituent at position 2. Spirocycles like this are increasingly utilized in medicinal chemistry due to their three-dimensionality, which enhances binding selectivity and improves drug-like properties such as solubility and metabolic stability .
Properties
CAS No. |
646056-69-1 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C13H19N3/c1-15-8-3-2-6-13(15)10-16(11-13)12-5-4-7-14-9-12/h4-5,7,9H,2-3,6,8,10-11H2,1H3 |
InChI Key |
HJYIGFOUDOHGLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC12CN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of diazaspiro compounds can inhibit the activity of oncogenic proteins, such as KRAS G12C, which is associated with non-small cell lung cancer. For instance, a study reported the synthesis of derivatives that demonstrated significant inhibitory effects against KRAS G12C in vitro and showed promising antitumor effects in xenograft mouse models .
Anticonvulsant Properties
Compounds similar to 2,5-Diazaspiro[3.5]nonane have been explored for their anticonvulsant properties. The spirocyclic structure is believed to enhance the binding affinity to specific receptors involved in seizure activity modulation. This has led to investigations into the synthesis of new derivatives aimed at improving efficacy and reducing side effects associated with traditional anticonvulsants .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in relation to neurodegenerative diseases. Studies suggest that compounds with similar structures may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Biological Activities
Table 2: Synthetic Approaches
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Strecker Reaction | Utilized for the formation of key intermediates in synthesizing derivatives | Varies |
| Cyclization | Involves cyclization reactions leading to spirocyclic structures | Varies |
Case Study 1: Inhibition of Oncogenic Proteins
A series of diazaspiro compounds were synthesized and evaluated for their ability to inhibit KRAS G12C mutations. The lead compound demonstrated a dose-dependent response in xenograft models, indicating its potential as a therapeutic agent against solid tumors .
Case Study 2: Anticonvulsant Screening
In a preclinical study, several derivatives of diazaspiro compounds were screened for anticonvulsant activity using animal models. The results indicated that certain modifications to the molecular structure significantly enhanced efficacy while maintaining a favorable safety profile .
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The 2,5-diazaspiro[3.5]nonane scaffold distinguishes itself from other spirocycles by the positioning of nitrogen atoms. Key comparisons include:
- 2,7-Diazaspiro[3.5]nonane: Widely studied for D4R antagonism and SR modulation. For example, compound VU6052469 (2,7-diazaspiro[3.5]nonane core) demonstrated potent D4R antagonism but lacked selectivity over other dopamine receptors . In contrast, derivatives like 4b and 5b (with the same core) exhibited divergent functional profiles at sigma receptors—4b acted as an S1R agonist, while 5b showed antagonistic effects .
- Diazabicyclo[4.3.0]nonane: This scaffold, with fused bicyclic rings, has been explored for SR ligand development but showed reduced three-dimensionality compared to spirocycles .
Substituent Effects
The 3-pyridinyl group in the target compound may enhance receptor binding through π-π interactions, akin to aryl amides in 2,7-diazaspiro[3.5]nonane derivatives. For example:
- Northern region modifications: In 2,7-diazaspiro[3.5]nonane derivatives, aryl amides at the northern position improved D4R selectivity. A 6-fluoroindole group enhanced potency, while cost-effective unmodified cores were prioritized for library synthesis .
- Southern ring modifications : Substituents like fluoroindole or pyridinyl groups fine-tuned receptor affinity. The 3-pyridinyl group in the target compound could mimic these effects .
Data Table: Comparative Analysis of Diazaspiro Derivatives
Biological Activity
2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- is a bicyclic compound notable for its spiro structure and the presence of two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)- is C₁₃H₁₉N₃, with a molecular weight of approximately 203.283 g/mol. Its unique structural configuration influences its interactions with biological systems and contributes to its chemical reactivity. The presence of nitrogen atoms allows for nucleophilic reactions, while the pyridine ring can participate in electrophilic substitutions, making it a versatile candidate for various biological applications .
Biological Activity
Potential Therapeutic Applications:
Research indicates that compounds similar to 2,5-Diazaspiro[3.5]nonane have been explored for their antitubercular properties. For instance, benzothiazinones containing diazaspiro moieties have shown promising activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting sub-micromolar minimum inhibitory concentrations (MICs) ranging from 0.6 to 0.9 µM without significant toxicity . This suggests that the structural features of diazaspiro compounds could be leveraged to develop new antitubercular agents.
Mechanism of Action:
The mechanism through which these compounds exert their biological effects often involves interactions with specific molecular targets. For example, compounds derived from similar structures have been shown to inhibit key enzymes or proteins involved in bacterial survival and replication. The binding affinity and activity against biological targets are critical areas of investigation for understanding their therapeutic potential .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Diazaspiro[3.5]nonane | C₉H₁₂N₂ | Basic structure without substituents |
| 8-Pyridin-3-yl-1,8-diazaspiro[3.5]nonane | C₁₃H₁₉N₃ | Similar spiro structure with different nitrogen positioning |
| 2-Pyridin-4-yl-2,5-diazaspiro[3.5]nonane | C₁₃H₁₉N₃ | Different pyridine substitution position |
| 5-Methyl-2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane | C₁₃H₁₉N₃ | Methyl group addition affecting lipophilicity |
This table highlights the unique aspects of 2,5-Diazaspiro[3.5]nonane in terms of structural configuration and potential biological interactions.
Case Studies and Research Findings
- Antitubercular Activity : A study focusing on the synthesis and evaluation of various diazaspiro compounds demonstrated significant antitubercular activity against resistant strains of Mtb. The research optimized hits through Structure Activity Relationship (SAR) analysis, leading to the discovery of compounds with MICs as low as 0.062 µg/mL against resistant strains .
- In Vivo Efficacy : In vivo studies indicated that certain derivatives exhibited favorable pharmacokinetic profiles and effective dose responses in animal models. For instance, a compound derived from a similar structure showed a log reduction in bacterial counts in lung tissues at doses significantly lower than those typically required for other antitubercular agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain diazaspiro compounds target specific pathways within bacterial cells, leading to increased intracellular sodium concentrations and subsequent disruption of cellular processes critical for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
